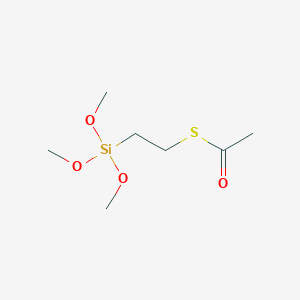

S-(2-trimethoxysilylethyl) ethanethioate

Beschreibung

Eigenschaften

CAS-Nummer |

16720-19-7 |

|---|---|

Molekularformel |

C7H16O4SSi |

Molekulargewicht |

224.35 g/mol |

IUPAC-Name |

S-(2-trimethoxysilylethyl) ethanethioate |

InChI |

InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 |

InChI-Schlüssel |

VTDGQIKUNVKXLV-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[Si](OC)(OC)OC |

Kanonische SMILES |

CC(=O)SCC[Si](OC)(OC)OC |

Andere CAS-Nummern |

16720-19-7 |

Synonyme |

Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution with Thioacetic Acid

A widely employed laboratory method involves the reaction of 2-chloroethyltrimethoxysilane with thioacetic acid under basic conditions. The chloride group undergoes nucleophilic displacement by the thiolate anion, forming the thioacetate ester.

Reaction equation:

Key parameters:

Esterification of 2-Mercaptoethyltrimethoxysilane

An alternative route involves acetylating 2-mercaptoethyltrimethoxysilane with acetic anhydride. This method prevents thiol oxidation during synthesis.

Reaction equation:

Optimization insights:

-

Acid scavenger: Pyridine (1.1 equiv) enhances yield by neutralizing acetic acid.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize throughput and purity using continuous reactors. Key stages include:

-

Precision mixing: Trimethoxysilane derivatives and thioacetic acid are fed into a microreactor.

-

Temperature control: Maintained at 70°C ± 2°C to minimize side reactions.

-

In-line purification: Sequential distillation removes HCl and unreacted reagents.

Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Catalyst Loading | 2–3 equiv Triethylamine | Heterogeneous Zeolite |

| Annual Output | 10–50 g | 5–10 Metric Tons |

| Purity | 95–98% | >99.5% |

Reaction Condition Optimization

Solvent Selection

Polar aprotic solvents (e.g., THF) improve silane solubility but risk premature hydrolysis. Non-polar solvents (toluene) favor slower, controlled reactions.

Table 2: Solvent Impact on Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 6 | 78 |

| THF | 7.5 | 3 | 68 |

| Dichloromethane | 8.9 | 4 | 72 |

Catalytic Systems

-

Homogeneous bases (Triethylamine): Effective but require post-reaction neutralization.

-

Heterogeneous catalysts (Zeolite Y): Enable catalyst recycling, reducing waste in industrial settings.

Hydrolysis and Condensation Dynamics

The trimethoxysilyl group undergoes hydrolysis to silanols, which condense into siloxane networks. This process is critical for applications but must be suppressed during synthesis:

Mitigation strategies:

-

Strict anhydrous conditions: Molecular sieves (3Å) remove trace water.

-

Low-temperature storage: Prevents silanol formation post-synthesis.

Characterization and Quality Control

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-trimethoxysilylethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thioacetate group to a thiol group.

Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Thiol derivatives.

Substitution: Substituted silyl ethers or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

S-(2-trimethoxysilylethyl) ethanethioate serves as a valuable reagent in organic synthesis. Its applications include:

- Organic Synthesis : It is utilized in the preparation of other organosulfur compounds, acting as a precursor in various synthetic pathways. The compound can undergo oxidation to form disulfides or sulfoxides, reduction to yield thiol derivatives, and substitution reactions with nucleophiles such as amines or alcohols.

- Surface Modification : The trimethoxysilyl group allows for strong bonding to surfaces, making it useful in modifying the surface properties of materials. This is particularly relevant in the development of coatings and adhesives .

Biological Applications

In biological research, S-(2-trimethoxysilylethyl) ethanethioate is explored for its potential roles:

- Thiol-Based Biochemistry : The compound is employed as a probe in studies related to thiol chemistry, which is significant in understanding various biochemical processes involving thiol groups.

- Drug Delivery Systems : Investigations into its use as a drug delivery agent are ongoing, focusing on how its chemical properties can facilitate the transport of therapeutic agents within biological systems.

Industrial Applications

The industrial relevance of S-(2-trimethoxysilylethyl) ethanethioate spans several sectors:

- Adhesives and Sealants : Its ability to enhance bonding strength makes it suitable for use in adhesive formulations, particularly those requiring moisture resistance and improved mechanical properties .

- Coatings : The compound is incorporated into coatings for enhanced durability and performance, especially in applications requiring resistance to environmental factors .

Case Study 1: Surface Treatment of Polymers

Research has demonstrated that incorporating S-(2-trimethoxysilylethyl) ethanethioate into polymer matrices significantly improves adhesion properties when used as a coupling agent. This enhancement is attributed to the silane's ability to create strong interfacial bonds between the polymer and fillers .

Case Study 2: Biochemical Probes

In studies investigating thiol-based reactions, S-(2-trimethoxysilylethyl) ethanethioate was used as a biochemical probe to explore redox reactions in cellular environments. The results indicated that the compound effectively interacts with thiol groups in proteins, providing insights into cellular redox states .

Wirkmechanismus

The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of thiol derivatives. The trimethoxysilyl group can participate in silane chemistry, forming strong bonds with surfaces and other molecules. These interactions are crucial for its applications in surface modification and material science .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Degradation Studies: Compounds with ester linkages (e.g., ) degrade in methanol, suggesting similar vulnerabilities in trimethoxysilyl derivatives .

- Spectroscopic Data : NMR and HRMS are standard for structural validation across all analogs, but melting points and solubility data for trimethoxysilyl derivatives remain unreported .

Q & A

Q. What synthetic strategies are effective for preparing S-(2-trimethoxysilylethyl) ethanethioate?

Methodological Answer:

- Cu(0)-Catalyzed Ullmann Condensation : This method employs microwave-assisted heating (120°C, 20 min) in phosphate buffer to couple thioesters with aryl halides, yielding high-purity products (e.g., AQSH derivatives) .

- Sonogashira Cross-Coupling : Used to attach thioether/thioester groups to norbornadiene scaffolds via palladium-catalyzed reactions, requiring anhydrous conditions and inert atmospheres .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can spectroscopic techniques validate the structure of S-(2-trimethoxysilylethyl) ethanethioate?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm mass error .

- IR Spectroscopy : Detect thioester C=O stretches (~1706 cm⁻¹) and Si-O-C vibrations (~1040 cm⁻¹) .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

- pH Dependence : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the thioester carbonyl.

- Silane Reactivity : The trimethoxysilyl group undergoes slow hydrolysis to silanol, which can condense into siloxane networks. Monitor via ²⁹Si NMR .

- Mitigation Strategies : Store in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Use buffered solutions (pH 5–7) for kinetic studies .

Advanced Research Questions

Q. How can computational modeling optimize the design of S-(2-trimethoxysilylethyl) ethanethioate derivatives for surface functionalization?

Methodological Answer:

- DFT Calculations : Model adsorption energies on Au{111} or SiO₂ surfaces to predict binding affinity. Focus on sulfur-gold interactions (e.g., ~1.5–2.0 eV) and silanol condensation kinetics .

- MD Simulations : Simulate self-assembly behavior in solvent environments (e.g., ethanol/water mixtures) to guide experimental parameters like concentration and temperature .

- Validation : Compare simulated IR/Raman spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions in reaction yields between Ullmann and Sonogashira coupling methods?

Methodological Answer:

-

Yield Analysis :

Method Typical Yield Byproducts Ullmann 60–75% Disulfides, dehalogenated AQ Sonogashira 40–55% Homocoupled alkynes -

Root Causes :

- Ullmann: Competing disulfide formation due to thiol oxidation.

- Sonogashira: Pd catalyst poisoning by sulfur.

-

Optimization :

- For Ullmann: Add reducing agents (e.g., ascorbic acid) to suppress disulfides.

- For Sonogashira: Use PdCl₂(PPh₃)₂ with CuI co-catalyst to enhance selectivity .

Q. How can S-(2-trimethoxysilylethyl) ethanethioate be integrated into stimuli-responsive nanomaterials?

Methodological Answer:

- pH-Responsive Systems : Functionalize mesoporous silica nanoparticles (MSNs) via silanol-thioester linkages. Release encapsulated drugs (e.g., doxorubicin) at lysosomal pH (~5.0) .

- Redox-Activated Probes : Incorporate disulfide bonds adjacent to the thioester for glutathione-triggered cleavage in cancer cells. Monitor release via fluorescence quenching .

- Characterization : Use TEM and DLS to confirm nanoparticle size (50–200 nm) and SAXS/WAXS for structural analysis .

Data Contradiction Analysis

Q. Discrepancies in reported thioester stability: How to reconcile literature data?

Methodological Approach:

- Controlled Studies : Repeat stability assays under identical conditions (solvent, temperature, pH). For example, compare half-lives in DMF vs. PBS .

- Advanced Analytics : Use LC-MS/MS to quantify degradation products (e.g., acetic acid, free thiols) and identify pathways (hydrolysis vs. oxidation) .

- Meta-Analysis : Cross-reference data with structurally analogous thioesters (e.g., S-ethyl ethanethioate) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.